molecular formula C12H17NO B8784915 2-[(3-Methylphenyl)methyl]-morpholine

2-[(3-Methylphenyl)methyl]-morpholine

Cat. No. B8784915
M. Wt: 191.27 g/mol
InChI Key: STZVAUCDPJMNEK-UHFFFAOYSA-N
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Patent
US07323466B2

Procedure details

Example 76 was prepared as described for example 27, but using N-benzyl-2-(3-methylbenzyl)-morpholine, intermediate (a) and 1-chloroethyl chloroformate and was isolated as a colorless oil (38.6 mg).
Name
N-benzyl-2-(3-methylbenzyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[CH:16]=2)[CH2:9]1)C1C=CC=CC=1.C(N1CCO[C@H](CC2C=CC=C(C=CC3C=NC=CC=3)C=2)C1)(OC(C)(C)C)=O.ClC(OC(Cl)C)=O>>[CH3:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1

Inputs

Step One
Name
N-benzyl-2-(3-methylbenzyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CC1=CC(=CC=C1)C
Step Two
Name
intermediate ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C[C@H](OCC1)CC1=CC(=CC=C1)C=CC=1C=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 76 was prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(CC2CNCCO2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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